molecular formula C12H16N2OS B13381813 N'-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide

N'-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide

Cat. No.: B13381813
M. Wt: 236.34 g/mol
InChI Key: KDMPGNUFUYIDEW-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide is a chemical compound with the molecular formula C12H16N2OS It is known for its unique structure, which includes a naphthalene ring system and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide typically involves the reaction of 2-naphthalenethiol with an appropriate ethanimidamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The naphthalene ring system allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted naphthalene derivatives.

Scientific Research Applications

N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenethiol: A precursor in the synthesis of N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide.

    Naphthalene derivatives: Compounds with similar naphthalene ring systems but different functional groups.

Uniqueness

N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide is unique due to its combination of a naphthalene ring and a sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

N'-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)ethanimidamide

InChI

InChI=1S/C12H16N2OS/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h5-7,15H,1-4,8H2,(H2,13,14)

InChI Key

KDMPGNUFUYIDEW-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)SC/C(=N\O)/N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)SCC(=NO)N

Origin of Product

United States

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